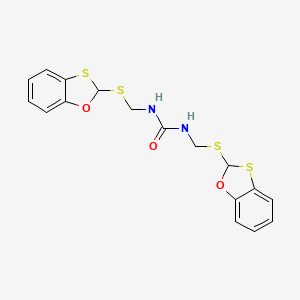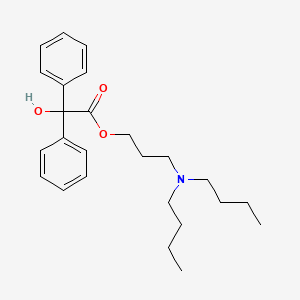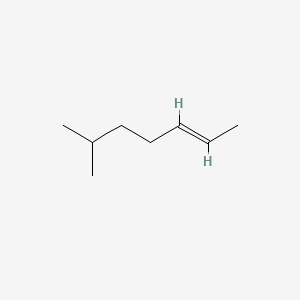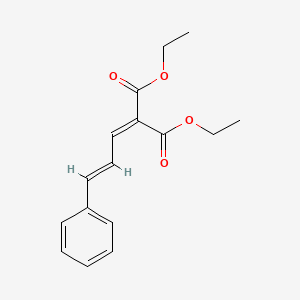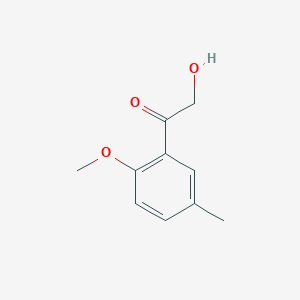
1-Octanoyl-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octanoyl-beta-D-glucopyranoside is a chemical compound with the molecular formula C16H30O7. It is a glucoside derivative where an octanoyl group is attached to the beta-D-glucopyranoside. This compound is known for its surfactant properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octanoyl-beta-D-glucopyranoside can be synthesized through a multi-step process. One common method involves the reaction of 2,3,4,6-tetra-acetyl bromo-glucose with octanol in the presence of zinc oxide as a catalyst. This reaction yields 1-octyl-2,3,4,6-tetra-acetyl-beta-D-glucopyranoside, which is then subjected to deacetylation to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of zinc oxide as a catalyst is preferred due to its cost-effectiveness and stability .
Chemical Reactions Analysis
Types of Reactions: 1-Octanoyl-beta-D-glucopyranoside undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction typically involves the use of acidic or basic conditions to cleave the glycosidic bond.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Substitution: Nucleophilic substitution reactions can occur, where the octanoyl group can be replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound can yield glucose and octanoic acid .
Scientific Research Applications
1-Octanoyl-beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Mechanism of Action
The mechanism of action of 1-Octanoyl-beta-D-glucopyranoside involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This property makes it useful in solubilizing membrane proteins and forming stable lipid vesicles for drug delivery .
Comparison with Similar Compounds
Octyl-beta-D-glucopyranoside: Similar in structure but lacks the octanoyl group.
Decyl-beta-D-glucopyranoside: Contains a longer alkyl chain compared to 1-Octanoyl-beta-D-glucopyranoside.
Dodecyl-beta-D-glucopyranoside: Features an even longer alkyl chain, providing different surfactant properties .
Uniqueness: this compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in solubilizing membrane proteins and forming lipid vesicles. Its octanoyl group provides distinct advantages in terms of stability and interaction with lipid bilayers .
Properties
Molecular Formula |
C14H26O7 |
|---|---|
Molecular Weight |
306.35 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] octanoate |
InChI |
InChI=1S/C14H26O7/c1-2-3-4-5-6-7-10(16)21-14-13(19)12(18)11(17)9(8-15)20-14/h9,11-15,17-19H,2-8H2,1H3/t9-,11-,12+,13-,14+/m1/s1 |
InChI Key |
MHQWMCFSLKPQTC-LPUQOGTASA-N |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



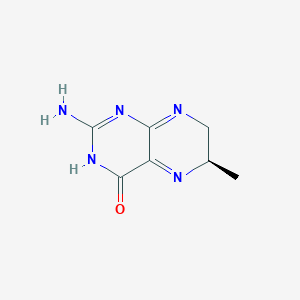


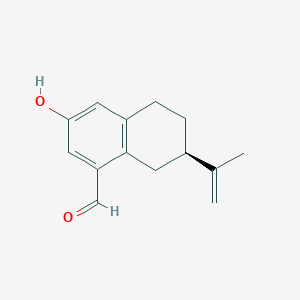
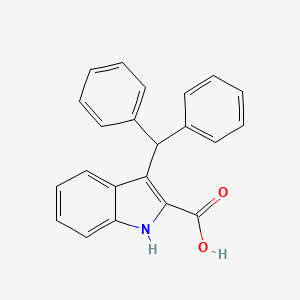

![N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B13803330.png)
